5-Ethynyl-3-methoxy-1,2-thiazole
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Overview
Description
5-Ethynyl-3-methoxy-1,2-thiazole: is a heterocyclic organic compound with the molecular formula C₆H₅NOS. It is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Mechanism of Action
Target of Action
5-Ethynyl-3-methoxy-1,2-thiazole is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities . Thiazoles are known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-3-methoxy-1,2-thiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxy-1,2-thiazole with an ethynylating agent. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-3-methoxy-1,2-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethynyl group can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles like sodium azide in DMF at elevated temperatures.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted thiazoles.
Substitution: Formation of azido-substituted thiazoles.
Scientific Research Applications
Chemistry: 5-Ethynyl-3-methoxy-1,2-thiazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and is utilized in the development of new materials with unique properties .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent .
Medicine: The compound’s unique structure makes it a candidate for drug development. Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications include the development of new polymers and coatings with enhanced properties .
Comparison with Similar Compounds
3-Methoxy-1,2-thiazole: Lacks the ethynyl group, resulting in different chemical reactivity and applications.
5-Ethynyl-1,3-thiazole: Similar structure but different positioning of the methoxy group, leading to variations in chemical properties.
Uniqueness: 5-Ethynyl-3-methoxy-1,2-thiazole is unique due to the presence of both the ethynyl and methoxy groups on the thiazole ring. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other thiazole derivatives .
Properties
IUPAC Name |
5-ethynyl-3-methoxy-1,2-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c1-3-5-4-6(8-2)7-9-5/h1,4H,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWACQMHWGFZKHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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